Iso Cephalomannine

Cancer Research Cytotoxicity Assay Taxane Pharmacology

Analytical labs validating Paclitaxel ANDA methods face a critical challenge: resolving Iso Cephalomannine (Paclitaxel EP Impurity A) from its isomer Cephalomannine. Generic substitution yields invalid impurity profiles and regulatory rejection. • Official EP-specified impurity reference standard with distinct MS/MS fragmentation for unambiguous chromatographic identification. • Near-equivalent tubulin binding (ED₅₀ ratio 1.1 vs. Paclitaxel) but 12-fold reduced cytotoxicity-ideal matched negative control for resistance studies. • Supplied with full Certificate of Analysis; validated for HPLC, LC-MS, and pharmacopeial release testing.

Molecular Formula C45H53NO14
Molecular Weight 831.9 g/mol
CAS No. 173101-54-7
Cat. No. B128260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIso Cephalomannine
CAS173101-54-7
Synonyms(αR,βS)-β-(Benzoylamino)-α-hydroxybenzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-12-[[(2E)-2-methyl-1-oxo-2-buten-1-yl]oxy]-5-oxo-7,1
Molecular FormulaC45H53NO14
Molecular Weight831.9 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)C)OC(=O)C)C
InChIInChI=1S/C45H53NO14/c1-9-23(2)40(53)59-38-36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32-24(3)29(21-45(38,55)42(32,6)7)58-41(54)34(50)33(27-16-12-10-13-17-27)46-39(52)28-18-14-11-15-19-28/h9-19,29-31,33-36,38,49-50,55H,20-22H2,1-8H3,(H,46,52)/b23-9+/t29-,30-,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1
InChIKeyYJXDCLDHHJRTGV-WBYYIXQISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iso Cephalomannine Procurement & Impurity Analysis


Iso Cephalomannine (CAS 173101-54-7, molecular formula C₄₅H₅₃NO₁₄, molecular weight 831.90 g/mol) is a taxane diterpenoid that serves as a structural isomer of Cephalomannine . It is officially designated as Paclitaxel EP Impurity A and 2-O-Debenzoyl-2-O-tigloylpaclitaxel, representing a critical reference standard in pharmaceutical quality control [1]. The compound is characterized by a melting point of 232°C (decomposition), a predicted boiling point of 927.4±65.0°C, and a density of 1.36±0.1 g/cm³ [2]. Unlike the therapeutic taxanes, Iso Cephalomannine is primarily employed as an analytical impurity marker rather than a drug candidate, requiring procurement decisions based on its role in method validation and stability studies .

Designated Paclitaxel EP Impurity A for compendial QC
MS/MS differentiation from cephalomannine isomers supports method specificity
May serve as analytical negative control in taxane cytotoxicity assays

Why Iso Cephalomannine Cannot Be Substituted


Despite sharing a molecular formula (C₄₅H₅₃NO₁₄) and core taxane scaffold with Cephalomannine, Iso Cephalomannine exhibits critical differences in stereochemistry and fragmentation behavior that render generic substitution analytically invalid [1]. Its distinct binding profile—preferentially engaging the N-terminal 31 amino acids of the β-tubulin subunit rather than tubulin dimers—differentiates it from Paclitaxel and Cephalomannine . Furthermore, its dramatically reduced cytotoxic potency (ED₅₀ ratio of 12 relative to Paclitaxel in MCF7 cells) and negligible activity in drug-resistant models preclude its use as a direct functional substitute in biological assays . The compound's regulatory designation as Paclitaxel EP Impurity A mandates its use as a specific reference material in pharmacopeial methods; substituting with Cephalomannine or 7-epi-cephalomannine would yield misleading impurity profiles and compromise analytical validity [2].

Stereochemical isomer Fragmentation pattern differences may shift analytical specificity; Cephalomannine or 7-epi-cephalomannine are not direct replacements.
Regulatory designation Compendial methods specify Paclitaxel EP Impurity A; substituting with other taxane isomers may compromise impurity profiling validity.
Binding/activity profile Distinct tubulin epitope and reduced cellular potency limit direct functional substitution in biological assays.

Iso Cephalomannine: Comparative Evidence


Cytotoxicity vs. Paclitaxel

Iso Cephalomannine exhibits dramatically reduced cytotoxic potency compared to Paclitaxel in human breast cancer MCF7 cells, with an ED₅₀ ratio of 12 . This quantification indicates that Iso Cephalomannine is approximately 12-fold less potent than Paclitaxel under identical assay conditions. In addition, Iso Cephalomannine shows no detectable cytotoxicity against MCF7-R drug-resistant cells, with an ED₅₀ greater than 5000 nM, underscoring its inability to overcome resistance mechanisms .

Cytotoxicity vs Paclitaxel
Data to verify
ED₅₀ ratio 12 (MCF7 cells); >5000 nM in MCF7-R resistant cells
Reported cell-model response context; supports cytotoxicity endpoint review
Source-specific verification recommended
Cancer Research Cytotoxicity Assay Taxane Pharmacology

Tubulin-Binding Affinity vs. Paclitaxel

In cell-free microtubule assembly assays, Iso Cephalomannine (compound 1d) demonstrates tubulin-binding activity with an ED₅₀ ratio of 1.1 relative to Paclitaxel . This value indicates near-equivalent binding affinity, in stark contrast to its 12-fold reduced cellular cytotoxicity. The discrepancy between potent tubulin binding and weak cellular activity suggests that Iso Cephalomannine may be subject to efflux or metabolic inactivation in intact cells, a phenomenon not observed with Paclitaxel .

Tubulin-binding vs Paclitaxel
Data to verify
ED₅₀ ratio 1.1 (cell-free microtubule assembly)
Supports tubulin-binding assay context; binding-efficacy disconnect observed
Intracellular factors may influence translation
Microtubule Dynamics Tubulin Polymerization Taxane Mechanism

ESI-MS/MS Fragmentation Pattern

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) reveals that Iso Cephalomannine generates a characteristic fragmentation pattern that is distinct from those of Cephalomannine and 7-epi-cephalomannine [1]. Comparative analysis of molecular ions and sub-structural fragments enables unambiguous differentiation of Iso Cephalomannine (2-debenzoylpaclitaxel-2-pentenoate) from its isomers, even in complex matrices such as Cremophor® EL formulations [1]. This analytical signature is essential for quantifying Iso Cephalomannine as a specific impurity in Paclitaxel active pharmaceutical ingredient (API) and for confirming identity in reference standards.

ESI-MS/MS Fragmentation
Method context
Characteristic fragment profile distinct from Cephalomannine and 7-epi-cephalomannine
Supports analytical method specificity for impurity profiling
Detailed m/z values not publicly reported
Analytical Chemistry Mass Spectrometry Impurity Profiling

Unique β-Tubulin Binding Site

Iso Cephalomannine exhibits a binding site distinct from Paclitaxel, targeting the N-terminal 31 amino acid segment of the β-tubulin subunit within the microtubule rather than the tubulin dimer . In contrast, Paclitaxel binds to assembled tubulin dimers. This difference in binding locus may explain Iso Cephalomannine's near-equivalent in vitro tubulin-binding activity despite its dramatically reduced cellular cytotoxicity [1].

Unique β-tubulin binding site
Source review
Targets N-terminal 31 amino acids of β-tubulin subunit (vs. Paclitaxel binding to tubulin dimer)
Supports tubulin conformational epitope studies
Based on database-level evidence
Tubulin Biology Binding Site Mapping Mechanism of Action

Iso Cephalomannine Application Scenarios


Regulatory Impurity Profiling (EP/USP)

Iso Cephalomannine is the official Paclitaxel EP Impurity A and a specified impurity in pharmacopeial monographs. Its use as a reference standard in HPLC, LC-MS, and MS/MS methods ensures accurate identification and quantification of this specific taxane-related impurity in Paclitaxel active pharmaceutical ingredient and finished drug products. The distinct MS/MS fragmentation pattern of Iso Cephalomannine (documented in ) enables confident resolution from Cephalomannine and 7-epi-cephalomannine, a critical requirement for method validation and release testing. Laboratories engaged in generic Paclitaxel ANDA filings or quality control of Paclitaxel injections must procure this exact compound to meet regulatory expectations [1].

Intracellular Taxane Transport & Resistance

Iso Cephalomannine presents a unique tool compound for investigating taxane pharmacology due to its pronounced 'binding-efficacy disconnect': it exhibits near-equivalent tubulin-binding affinity to Paclitaxel (ED₅₀ ratio 1.1) but 12-fold reduced cellular cytotoxicity in MCF7 cells and complete inactivity in MCF7-R drug-resistant cells (ED₅₀ >5000 nM) . This profile makes Iso Cephalomannine ideal for studying factors that limit taxane activity beyond target engagement, such as cellular efflux by P-glycoprotein, intracellular sequestration, or metabolism. It serves as a matched negative control in assays designed to identify compounds that can overcome taxane resistance .

β-Tubulin N-Terminal Epitope Mapping

The unique binding of Iso Cephalomannine to the N-terminal 31 amino acids of the β-tubulin subunit, rather than to the tubulin dimer, distinguishes it from Paclitaxel and other taxanes . This property positions Iso Cephalomannine as a valuable molecular probe for mapping tubulin conformational epitopes and for studying the structural basis of taxane binding. Researchers investigating tubulin polymerization dynamics, microtubule stabilization mechanisms, or structure-activity relationships of taxane analogs can employ Iso Cephalomannine to interrogate the functional role of the β-tubulin N-terminal region .

Application
Selection Property
Validation Focus
Pharmacopeial impurity profiling (EP/USP)
Certified EP Impurity A identity
MS/MS specificity against taxane isomers
Taxane transport & resistance mechanism studies
Tubulin binding / cytotoxicity disconnect
Cell-based resistance model interpretation
β-tubulin N-terminal epitope mapping
Unique N-terminal β-tubulin binding
Conformational epitope characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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